Product packaging for 3-(4-Bromo-3-methyl-phenoxy)propanenitrile(Cat. No.:)

3-(4-Bromo-3-methyl-phenoxy)propanenitrile

Cat. No.: B13081690
M. Wt: 240.10 g/mol
InChI Key: SHLNRJNQNHWXLU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ethers and Nitriles in Modern Organic Chemistry

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that is also substituted with one or more halogen atoms. numberanalytics.comnumberanalytics.com These compounds are notable for their chemical stability and are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The presence of a halogen, such as bromine, on the aromatic ring introduces a site for further functionalization, often through metal-catalyzed cross-coupling reactions, which is a cornerstone of modern organic synthesis. fishersci.com The carbon-bromine bond can be strategically utilized to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of diverse molecular architectures.

Nitriles, organic compounds containing a cyano (-C≡N) group, are also of paramount importance in organic chemistry. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. numberanalytics.com This versatility makes nitrile-containing molecules valuable building blocks in multi-step syntheses. numberanalytics.com In the context of 3-(4-Bromo-3-methyl-phenoxy)propanenitrile, the interplay between the reactive site on the brominated aromatic ring and the convertible nitrile group offers multiple avenues for synthetic elaboration.

Significance of Phenoxypropanenitrile Architectures in Synthetic and Medicinal Chemistry Research

The phenoxypropanenitrile scaffold, which is the core structure of this compound, is a recurring motif in molecules of medicinal interest. The ether linkage provides a degree of conformational flexibility, while the aromatic ring can engage in various interactions with biological targets. The nitrile group, in particular, has been identified as a key pharmacophore in numerous drug discovery programs. nih.gov

The significance of the nitrile group in medicinal chemistry can be attributed to several factors:

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as carbonyls or halogens, helping to modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile. researchgate.net

Target Interactions: The linear geometry and the electron distribution of the nitrile group allow it to participate in specific interactions with biological macromolecules. It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, which can enhance binding affinity and selectivity for a target protein. nih.gov

Metabolic Stability: Introducing a nitrile group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its duration of action. researchgate.net

Covalent Inhibition: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue in the active site of an enzyme. This strategy has been successfully employed in the development of potent and selective enzyme inhibitors. rsc.org

The combination of a substituted phenoxy group with a propanenitrile chain, as seen in this compound, therefore represents a promising scaffold for the design of novel therapeutic agents.

Overview of Research Paradigms Applied to Complex Organic Molecules

The study of complex organic molecules like this compound is guided by several established and emerging research paradigms in organic chemistry. These paradigms provide a systematic approach to understanding and utilizing such molecules.

Traditional and Modern Synthetic Methodologies: The synthesis of complex organic molecules has traditionally relied on a stepwise approach, involving a sequence of well-established reactions. rroij.com Modern organic synthesis, however, increasingly focuses on the development of more efficient and sustainable methods. rroij.com This includes the use of catalysis, particularly transition metal catalysis, to achieve high selectivity and atom economy. rroij.com The development of novel synthetic methodologies is a continuous process, driven by the need to access new chemical space and to produce molecules in a more environmentally friendly manner. rroij.com

Computational Chemistry and Molecular Modeling: Computational techniques, such as Density Functional Theory (DFT), are increasingly used to predict the properties and reactivity of organic molecules. mdpi.comresearchgate.net These methods can provide insights into molecular structure, vibrational frequencies, and electronic properties, which can help in the interpretation of experimental data and in the design of new molecules with desired characteristics. derpharmachemica.comresearchgate.net Molecular docking studies are also employed to predict how a molecule might bind to a biological target, which is a crucial step in drug discovery. researchgate.net

Scaffold Hopping and Analogue Synthesis: In medicinal chemistry, the concept of "scaffold hopping" is a powerful strategy for discovering new drug candidates. youtube.comresearchgate.net This involves replacing the core structure of a known active molecule with a structurally different scaffold while retaining the key pharmacophoric features. The synthesis of analogues of a lead compound, such as this compound, by systematically modifying its substituents, is a common approach to explore the structure-activity relationship (SAR) and to optimize its biological activity.

The following table provides a summary of these research paradigms:

Research ParadigmDescriptionRelevance to this compound
Synthetic Methodologies Development of efficient and selective reactions for the construction of organic molecules.Designing synthetic routes to the target molecule and its analogues, utilizing the reactivity of the bromo and nitrile groups.
Computational Chemistry Use of computer simulations to predict molecular properties and reactivity.Predicting spectroscopic data, understanding electronic structure, and modeling interactions with potential biological targets.
Medicinal Chemistry Strategies Approaches like scaffold hopping and SAR studies to design and optimize bioactive molecules.Using the phenoxypropanenitrile core as a starting point for the development of new therapeutic agents.

Objectives and Scope of the Comprehensive Research Outline on this compound

Due to the limited specific research available on this compound, this article aims to provide a comprehensive overview based on the established chemistry of its constituent functional groups and structural motifs. The objective is to present a scientifically grounded perspective on its potential properties, synthesis, and applications within the current landscape of chemical research.

The scope of this article is strictly confined to the chemical and academic aspects of the compound. It will delve into the theoretical and practical considerations of its synthesis, the expected spectroscopic characteristics based on analogous compounds, and a discussion of its potential utility in synthetic and medicinal chemistry research.

Strategies for Establishing the Phenoxy Linkage

The formation of the C–O bond between the phenolic oxygen of 4-bromo-3-methylphenol (B31395) and the three-carbon nitrile-containing side chain is a critical step in the synthesis of this compound. Several powerful reactions are available for the construction of such aryl ethers.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.orgmasterorganicchemistry.com In this two-step mechanism, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity is then restored upon the departure of the leaving group. libretexts.org

For the synthesis of compounds analogous to this compound, an SNAr approach would typically involve the reaction of an activated aryl halide or sulfonate with an alcohol in the presence of a base. nih.gov While the bromo and methyl substituents on the target phenol (B47542) are not strongly activating, SNAr reactions can still be effective under specific conditions, especially with highly reactive arylating agents. A general and practical route to carbohydrate-aryl ethers by SNAr has been reported, demonstrating C-O bond formation between carbohydrate alcohols and various fluorinated (hetero)aromatics. nih.gov

Reactant 1Reactant 2ConditionsProductKey Features
Activated Aryl HalideAlcoholBase (e.g., KHMDS)Aryl EtherRequires electron-withdrawing groups on the aryl halide for activation. libretexts.orglibretexts.org
4-Bromo-3-methylphenolActivated Alkyl HalideBaseThis compoundThe alkyl halide would need an activating group for the reaction to proceed efficiently.

Copper-Catalyzed and Palladium-Catalyzed C–O Bond Formation (Ullmann-type or related couplings)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C–O bonds. nih.gov Copper-catalyzed methods, often referred to as Ullmann-type reactions, and palladium-catalyzed Buchwald-Hartwig aminations are prominent examples. nih.gov These reactions offer a broad substrate scope and functional group tolerance, making them highly versatile for the synthesis of aryl ethers. rsc.orgrsc.org

Copper-Catalyzed C–O Bond Formation: Copper-catalyzed reactions provide an efficient means of forming C–O bonds. rsc.orgorganic-chemistry.org These methods can be used for the synthesis of various ethers and have been shown to be effective in one-pot syntheses. organic-chemistry.org For instance, a copper-catalyzed oxidative cross-coupling reaction of aldehydes and ethers has been developed to produce α-acyloxy ethers in high yields. rsc.org While not a direct synthesis of the target compound, this illustrates the utility of copper in C–O bond formation.

Palladium-Catalyzed C–O Bond Formation: Palladium-catalyzed cross-coupling has emerged as a powerful technique for constructing C–O bonds, often with improved generality and substrate scope compared to nickel catalysis. nih.govrsc.org The Buchwald-Hartwig amination, which is well-known for C–N bond formation, has been adapted for C–O bond formation as well. nih.gov These reactions typically employ a palladium catalyst in combination with a suitable ligand to couple an aryl halide or triflate with an alcohol. mit.edubeilstein-journals.org The choice of ligand is crucial for the success of these transformations. mit.edu This methodology has been successfully applied to the synthesis of various oxygen heterocycles through intramolecular etherification. researchgate.net

Catalyst SystemArylating AgentCoupling PartnerKey Features
Copper (e.g., CuBr)Aryl HalideAlcoholOften requires higher temperatures than palladium-catalyzed reactions.
Palladium/Ligand (e.g., Pd(OAc)₂, Xantphos)Aryl Halide/TriflateAlcoholGenerally proceeds under milder conditions and tolerates a wider range of functional groups. rsc.orgbeilstein-journals.org

Mitsunobu Reaction and Variants in Phenoxy Ether Synthesis

The Mitsunobu reaction is a versatile and reliable method for the synthesis of esters, ethers, and other functional groups from primary and secondary alcohols. organic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol carbon, making it a valuable tool in stereoselective synthesis. organic-chemistry.org The classical Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

In the context of synthesizing this compound, the Mitsunobu reaction would involve coupling 4-bromo-3-methylphenol with 3-hydroxypropanenitrile. The reaction is initiated by the formation of a phosphonium intermediate from the phosphine and the azodicarboxylate, which then activates the alcohol for nucleophilic attack by the phenol. organic-chemistry.org The Mitsunobu reaction has been widely applied in the synthesis of natural products due to its mild conditions and high efficiency. nih.gov

AlcoholNucleophileReagentsKey Features
3-Hydroxypropanenitrile4-Bromo-3-methylphenolPPh₃, DEAD/DIADProceeds with inversion of stereochemistry at the alcohol center. organic-chemistry.org
Primary/Secondary AlcoholPhenolTriphenylphosphine, AzodicarboxylateWidely applicable in natural product synthesis. nih.gov

Introduction of the Nitrile Functionality in Propanenitrile Derivatives

The propanenitrile side chain is a key structural feature of the target molecule. The introduction of the nitrile group can be achieved through various synthetic routes, including cyanation of halogenated precursors or the conversion of carboxylic acid derivatives.

Cyanation Reactions Utilizing Halogenated Precursors

A common and effective method for introducing a nitrile group is through the nucleophilic substitution of a halide with a cyanide salt. organic-chemistry.org This reaction, known as cyanation, can be applied to a wide range of alkyl halides. For the synthesis of this compound, a suitable precursor would be 1-bromo-3-(4-bromo-3-methyl-phenoxy)propane, which could then be treated with a cyanide source, such as sodium cyanide or potassium cyanide. britannica.com

Transition metal catalysts, such as nickel and palladium, can also be employed to facilitate cyanation reactions, particularly with less reactive halides. organic-chemistry.orgorganic-chemistry.org These catalytic systems often allow for milder reaction conditions and broader substrate scope. For example, a nickel-catalyzed cyanation of unactivated primary and secondary alkyl mesylates with Zn(CN)₂ has been reported. organic-chemistry.org

PrecursorCyanide SourceCatalyst (if any)ProductKey Features
Alkyl HalideNaCN, KCNNoneAlkyl NitrileA classic nucleophilic substitution reaction. britannica.com
Alkyl MesylateZn(CN)₂NickelAlkyl NitrileAllows for the use of less reactive precursors. organic-chemistry.org
Aryl Halide/TriflateKCNPalladiumAryl NitrileEffective for a wide range of (hetero)aryl halides. organic-chemistry.org

Conversion of Carboxylic Acid Derivatives to Nitriles

An alternative approach to synthesizing nitriles is through the dehydration of primary amides or the conversion of other carboxylic acid derivatives. britannica.com This method provides a route to nitriles from readily available carboxylic acids. The direct conversion of a carboxylic acid to a nitrile can be challenging, but several one-pot procedures have been developed. researchgate.netsemanticscholar.org

For instance, a continuous-flow protocol has been developed for the preparation of organic nitriles from carboxylic acids using acetonitrile as both the solvent and a reactant at high temperatures and pressures. semanticscholar.org Another method involves the reaction of carboxylic acids with ammonia at high temperatures, often in the presence of a catalyst, to form the corresponding nitrile. google.com Additionally, a single enzyme, ToyM, has been shown to catalyze the conversion of a carboxylic acid to a nitrile through an amide intermediate. nih.gov

Starting MaterialReagentsProductKey Features
Carboxylic AcidAmmonia, High TemperatureNitrileA direct conversion method. google.com
Carboxylic AcidAcetonitrile, High Temp/PressureNitrileA continuous-flow protocol. semanticscholar.org
Primary AmideDehydrating Agent (e.g., P₂O₅)NitrileA common laboratory method. britannica.com

An in-depth analysis of the synthetic methodologies for producing this compound and its related structures is presented in this article. The focus is on providing a detailed and scientifically accurate overview of various synthetic routes, from classical approaches to modern catalytic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B13081690 3-(4-Bromo-3-methyl-phenoxy)propanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-(4-bromo-3-methylphenoxy)propanenitrile

InChI

InChI=1S/C10H10BrNO/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7H,2,6H2,1H3

InChI Key

SHLNRJNQNHWXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC#N)Br

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for 3 4 Bromo 3 Methyl Phenoxy Propanenitrile

Vibrational Spectroscopy for Molecular Structure and Bonding (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For 3-(4-Bromo-3-methyl-phenoxy)propanenitrile, these methods would reveal characteristic vibrational modes essential for confirming its structural integrity.

The FTIR and FT-Raman spectra are expected to be complementary, with some vibrations being more prominent in one technique than the other. Key expected vibrational frequencies include:

Nitrile Group (C≡N): A sharp and intense absorption band characteristic of the nitrile stretching vibration is predicted to appear in the 2240-2260 cm⁻¹ region in the FTIR spectrum. This band is typically weaker in the Raman spectrum.

Aromatic Ring: The carbon-carbon stretching vibrations (νC=C) within the benzene (B151609) ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Ether Linkage (Ar-O-CH₂): The ether group will exhibit characteristic C-O-C stretching vibrations. The asymmetric stretch (νas(Ar-O-C)) is anticipated around 1250 cm⁻¹, while the symmetric stretch (νs(C-O-Ar)) would appear near 1050 cm⁻¹.

Aliphatic and Aromatic C-H Bonds: Stretching vibrations for the aromatic C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups would be observed in the 2850-3000 cm⁻¹ range. researchgate.net

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear as a strong band in the low-frequency (fingerprint) region, typically between 500 and 600 cm⁻¹. researchgate.net

The following table summarizes the predicted principal vibrational modes for the molecule.

Table 1. Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-3000 - 2850Medium-Strong
C≡N Stretch-CN2260 - 2240Strong, Sharp (IR)
C=C Stretch (Aromatic)Ar C=C1600 - 1450Medium-Strong
C-O-C Asymmetric StretchAr-O-CH₂1275 - 1200Strong
C-O-C Symmetric StretchAr-O-CH₂1075 - 1020Medium
C-Br StretchAr-Br600 - 500Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topography (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment.

Aromatic Protons: The three protons on the benzene ring are chemically non-equivalent and would appear in the 6.8-7.5 ppm range. Their splitting patterns would reveal their connectivity: one proton would likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, reflecting their coupling to adjacent protons.

Propanenitrile Protons: The two methylene groups (-O-CH₂-CH₂-CN) form an ethyl system. The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) would be deshielded, appearing as a triplet around 4.2 ppm. The protons of the methylene group adjacent to the nitrile (-CH₂-CN) would appear as a triplet further upfield, around 2.8 ppm.

Methyl Protons: The methyl group (-CH₃) attached to the aromatic ring would produce a singlet peak around 2.3 ppm.

Table 2. Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H~7.4d1H
Ar-H~7.1dd1H
Ar-H~6.9d1H
-O-CH₂-~4.2t2H
-CH₂-CN~2.8t2H
Ar-CH₃~2.3s3H
s = singlet, d = doublet, t = triplet, dd = doublet of doublets

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display ten unique signals, corresponding to each carbon atom in the molecule.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to resonate around 118 ppm. libretexts.org

Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons, with the oxygen-bound carbon appearing furthest downfield (around 155-160 ppm) and the bromine-bound carbon appearing more upfield (around 115-120 ppm). The remaining four carbons would have shifts between 115 and 135 ppm.

Aliphatic Carbons: The carbon of the methylene group attached to the ether oxygen (-O-CH₂) would be found around 65-70 ppm, while the methylene carbon adjacent to the nitrile group (-CH₂-CN) would be around 15-20 ppm. libretexts.org

Methyl Carbon: The methyl carbon (-CH₃) would give a signal in the upfield region, around 15-20 ppm.

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C-O155 - 160
Ar-C130 - 135
Ar-C125 - 130
-C≡N~118
Ar-C-Br115 - 120
Ar-C110 - 115
Ar-C110 - 115
-O-CH₂-65 - 70
-CH₂-CN15 - 20
Ar-CH₃15 - 20

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (GC-MS, HRMS, MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

For this compound (C₁₀H₁₀BrNO), High-Resolution Mass Spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. miamioh.edulibretexts.org

Common fragmentation pathways for brominated aromatic ethers would involve cleavage of the ether bond and loss of the bromine atom. nih.govacs.org Predicted key fragments for this molecule would include:

The molecular ion [C₁₀H₁₀BrNO]⁺•.

A fragment corresponding to the loss of the bromine atom [C₁₀H₁₀NO]⁺.

Fragments resulting from the cleavage of the ether bond, such as the [C₇H₆BrO]⁺• ion (4-bromo-3-methylphenoxy radical cation) or the [C₃H₄N]⁺• ion (propanenitrile radical cation).

Further fragmentation of the phenoxy-derived ion, for instance, by loss of CO.

Table 4. Predicted Key Ions in the Mass Spectrum of this compound
Predicted Ion StructureFormulam/z (for ⁷⁹Br/⁸¹Br)
Molecular Ion[C₁₀H₁₀BrNO]⁺•
Loss of Br[C₁₀H₁₀NO]⁺
Phenoxy Cation[C₇H₆BrO]⁺
Loss of Propanenitrile side chain[C₇H₇BrO]⁺•

X-ray Diffraction Analysis for Solid-State Structure (if applicable to related compounds)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

While no crystal structure for the title compound is currently available in public databases, analysis of related brominated aromatic compounds reveals the type of information that could be obtained. X-ray diffraction would confirm the planarity of the benzene ring and reveal the conformation of the flexible propanenitrile side chain. Furthermore, it would elucidate the intermolecular packing in the crystal lattice, identifying non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···N or C-H···O hydrogen bonds that stabilize the solid-state structure.

Synergy of Experimental and Computational Spectroscopy in Structural Elucidation

Modern structural elucidation heavily relies on the synergy between experimental spectroscopic data and theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting spectroscopic results. researchgate.net

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and calculate geometric parameters like bond lengths and angles.

Predict Vibrational Frequencies: Calculate the complete set of vibrational modes to aid in the assignment of experimental FTIR and FT-Raman spectra. This is crucial for distinguishing between complex vibrations in the fingerprint region. orientjchem.org

Predict NMR Chemical Shifts: Calculate the ¹H and ¹³C chemical shifts. Comparing these theoretical values with experimental data helps confirm signal assignments, especially for the closely spaced aromatic signals. scirp.org

By correlating the predicted spectra from DFT calculations with the experimental data obtained from FTIR, Raman, NMR, and mass spectrometry, a comprehensive and unambiguous structural characterization of this compound can be achieved. This integrated approach ensures high confidence in the final structural assignment.

Utility of 3 4 Bromo 3 Methyl Phenoxy Propanenitrile As a Chemical Intermediate in Advanced Synthesis

Versatility as a Building Block in the Construction of Complex Organic Molecules

3-(4-Bromo-3-methyl-phenoxy)propanenitrile is a valuable chemical intermediate, frequently utilized in organic synthesis. Its structure incorporates several reactive sites that allow for its versatile use as a building block in the creation of more complex organic molecules. The presence of a nitrile group, an aryl bromide, and a methyl-substituted aromatic ring provides multiple points for chemical modification and elaboration. This multi-functionality makes it an attractive starting material for the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science.

The strategic placement of the bromo and methyl substituents on the phenoxy ring, combined with the propanenitrile side chain, allows for sequential and selective reactions. This controlled reactivity is a key feature that enhances its utility in multi-step synthetic pathways. Researchers can exploit the differential reactivity of the functional groups to construct intricate molecular architectures.

Derivatization Strategies for Functional Group Transformations

The chemical structure of this compound offers several avenues for derivatization, enabling a wide array of functional group transformations.

The nitrile group is a versatile functional handle that can be converted into other important functional groups.

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 3-(4-bromo-3-methyl-phenoxy)propanoic acid. This transformation is a common step in the synthesis of compounds where a carboxylic acid moiety is required for further reactions or for its inherent biological activity.

Amides: Partial hydrolysis of the nitrile can afford the primary amide, 3-(4-bromo-3-methyl-phenoxy)propanamide. Alternatively, the nitrile can react with various nucleophiles under specific conditions to form substituted amides.

Amines: Reduction of the nitrile group, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, leads to the formation of the corresponding primary amine, 3-(4-bromo-3-methyl-phenoxy)propan-1-amine. This amine can then serve as a nucleophile in subsequent reactions to build more complex nitrogen-containing molecules.

A summary of these transformations is presented in the table below.

Starting Functional GroupReagents and ConditionsResulting Functional Group
Nitrile (-C≡N)H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Nitrile (-C≡N)H₂O₂, baseAmide (-CONH₂)
Nitrile (-C≡N)1. LiAlH₄, ether 2. H₂OAmine (-CH₂NH₂)

The aryl bromide moiety is a key feature for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds. nih.govnih.gov For instance, reacting this compound with a substituted phenylboronic acid would yield a biphenyl (B1667301) derivative.

Sonogashira Coupling: This coupling reaction between the aryl bromide and a terminal alkyne is catalyzed by palladium and a copper co-catalyst, leading to the formation of an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org This is a valuable method for introducing alkynyl groups into the aromatic ring.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing aryl amines, which are important substructures in many biologically active molecules.

C-O and C-S Bond Formation:

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O bonds by coupling the aryl bromide with an alcohol or phenol (B47542), or C-S bonds by coupling with a thiol. wikipedia.orgorganic-chemistry.org While palladium-catalyzed methods are often preferred, the Ullmann condensation remains a useful tool, particularly for certain substrates.

The table below summarizes some key cross-coupling reactions.

Reaction NameCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura CouplingOrganoboron compoundC-CPalladium catalyst, Base
Sonogashira CouplingTerminal alkyneC-CPalladium and Copper catalysts, Base
Buchwald-Hartwig AminationAmineC-NPalladium catalyst, Base
Ullmann CondensationAlcohol/ThiolC-O/C-SCopper catalyst

The methyl group on the aromatic ring can also be a site for further functionalization, although it is generally less reactive than the nitrile and aryl bromide groups.

Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. This would provide a different regioisomer of the carboxylic acid compared to the hydrolysis of the nitrile group.

Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen to the benzylic position, forming a bromomethyl group. This new functional group can then participate in various nucleophilic substitution reactions.

Precursor for the Synthesis of Diverse Heterocyclic and Aromatic Systems (e.g., triazines, pyrimidines, isoxazolines, biaryl compounds)

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic and aromatic systems.

Triazines: The nitrile group can participate in cyclotrimerization reactions or react with other nitrogen-containing compounds like guanidines to form triazine rings. organic-chemistry.orgnih.govnih.govgoogle.comgoogle.com

Pyrimidines: Pyrimidine rings can be constructed from precursors containing a nitrile group through condensation reactions with compounds like amidines or ureas. organic-chemistry.orgnih.govnih.govthieme-connect.de

Isoxazolines: The nitrile group can be converted to a nitrile oxide in situ, which can then undergo a 1,3-dipolar cycloaddition reaction with an alkene to form an isoxazoline (B3343090) ring. juniperpublishers.comnih.govresearchgate.net

Biaryl Compounds: As mentioned in section 6.2.2, Suzuki-Miyaura coupling of the aryl bromide moiety is a direct and efficient method for the synthesis of biaryl compounds. nih.gov

Applications in the Synthesis of Specialty Chemicals and Functional Materials (e.g., phthalocyanine (B1677752) dyes, photo-redox active compounds)

The derivatives of this compound have potential applications in the synthesis of specialty chemicals and functional materials.

Phthalocyanine Dyes: Phthalonitrile (B49051) derivatives are key precursors for the synthesis of phthalocyanines. nih.govresearchgate.netgoogle.comnih.govumich.edu By first converting the bromo group of this compound to a phthalonitrile moiety through reactions like the Rosenmund-von Braun reaction, the resulting molecule can undergo cyclotetramerization to form a substituted phthalocyanine. These macrocyclic compounds are known for their intense colors and have applications as dyes and pigments.

Photo-redox Active Compounds: The extended aromatic systems that can be synthesized from this intermediate, such as biaryl and heterocyclic compounds, can possess interesting photophysical and electrochemical properties. These properties are desirable for applications in areas like organic light-emitting diodes (OLEDs), photovoltaics, and as photo-redox catalysts. The ability to tune the electronic properties of the final molecule through the various derivatization strategies makes this compound a useful starting material for the development of new functional materials.

Design Principles for New Chemical Entities based on the this compound Core

The molecular architecture of this compound presents a versatile and strategically functionalized scaffold for the design of novel chemical entities. This core structure can be dissected into three key components, each offering distinct opportunities for modification to modulate physicochemical properties and biological activity: the substituted aromatic ring, the ether linkage, and the propanenitrile chain. A systematic exploration of the structure-activity relationships (SAR) by modifying these components is a cornerstone of rational drug design.

The phenoxy moiety itself is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its presence suggests that derivatives of this compound could be tailored for a wide range of therapeutic targets.

The propanenitrile tail offers several avenues for chemical modification. The nitrile group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification leading to a new class of compounds with potentially different biological activities. The length and flexibility of the propoxy chain can also be altered to optimize the distance and orientation of the functional groups for optimal target engagement.

Table 1: Key Structural Features of this compound and Their Design Implications

Structural ComponentKey FeaturesPotential Impact on PropertiesDesign Strategies
4-Bromo-3-methylphenyl Group Bromine atom at position 4Enhanced lipophilicity, potential for halogen bonding, metabolic stability. ump.edu.plump.edu.plReplacement with other halogens (Cl, F) to modulate electronic effects and bond strength. Introduction of other substituents to probe steric and electronic requirements of the binding site.
Methyl group at position 3Steric influence, increased lipophilicity.Variation of alkyl group size (ethyl, isopropyl) to optimize steric fit. Replacement with electron-donating or electron-withdrawing groups to alter electronic properties.
Phenoxy Linker Ether linkageProvides a flexible connection between the aromatic ring and the side chain. Recognized as a privileged scaffold. nih.govReplacement with thioether or amino linkages to explore different bond angles and electronic characteristics.
Propanenitrile Chain Three-carbon chainProvides spatial separation and flexibility.Lengthening or shortening of the alkyl chain to optimize positioning of the terminal functional group. Introduction of rigidity through cyclization.
Nitrile groupCan act as a hydrogen bond acceptor. Serves as a versatile chemical handle for further derivatization. Conversion to other functional groups such as carboxylic acids, amides, amines, or tetrazoles to explore different interactions with the target.

In designing new chemical entities, a common strategy is to synthesize a library of analogs where each of the three components is systematically varied. For instance, the bromine atom could be replaced with other halogens like chlorine or fluorine to fine-tune the electronic and lipophilic properties. The methyl group could be repositioned or substituted with other small alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements of a biological target.

Similarly, the propanenitrile side chain can be modified. The length of the alkyl chain can be extended or shortened to optimize the distance to a binding pocket. The nitrile group itself is a key site for derivatization. Hydrolysis to the corresponding carboxylic acid would introduce a negatively charged group, which could form ionic interactions or strong hydrogen bonds. Reduction to a primary amine would introduce a basic center, capable of forming salt bridges. Conversion of the nitrile to a tetrazole ring is a common bioisosteric replacement for a carboxylic acid, often with improved metabolic stability and pharmacokinetic properties.

The following table outlines potential modifications to the core structure of this compound and the rationale behind these changes in the context of designing new chemical entities.

Table 2: Proposed Modifications to the this compound Core for SAR Studies

Modification SiteProposed ChangeRationale
Phenyl Ring Replace Bromine with Chlorine or FluorineModulate halogen bond donor strength and lipophilicity.
Replace Methyl with Ethyl or IsopropylInvestigate steric tolerance at this position.
Introduce additional substituents (e.g., methoxy, trifluoromethyl)Probe electronic effects on binding affinity.
Propanenitrile Chain Vary chain length (e.g., ethoxy, butoxy)Optimize spatial orientation of the terminal functional group.
Hydrolyze nitrile to carboxylic acidIntroduce a hydrogen bond donor and acceptor, potential for ionic interactions.
Reduce nitrile to primary amineIntroduce a basic center for potential salt bridge formation.
Convert nitrile to tetrazoleBioisosteric replacement for carboxylic acid with potentially improved metabolic stability.

The synthesis of such focused libraries of compounds, based on the this compound core, allows for a systematic exploration of the chemical space around this scaffold. Subsequent biological evaluation of these new chemical entities can then provide detailed structure-activity relationship data, guiding the design of more potent and selective molecules for a desired therapeutic application.

Future Perspectives and Emerging Research Directions

Development of Chemo- and Regioselective Synthetic Methodologies

The synthesis of 3-(4-Bromo-3-methyl-phenoxy)propanenitrile involves the formation of an ether linkage between 4-bromo-3-methylphenol (B31395) and a three-carbon nitrile unit, typically via a cyanoethylation reaction. A primary challenge in the synthesis of substituted phenols is achieving high regioselectivity. The hydroxyl group of a phenol (B47542) is a potent ortho-, para-director for electrophilic aromatic substitution, while it directs nucleophilic attack to the oxygen atom in O-alkylation reactions.

Future research will likely focus on the development of highly chemo- and regioselective methods to ensure the exclusive O-alkylation of 4-bromo-3-methylphenol, avoiding potential side reactions such as C-alkylation or reactions at the bromine substituent. This can be achieved through the design of advanced catalytic systems that can differentiate between the various reactive sites on the phenol ring. For instance, the use of bulky catalysts or directing groups could sterically hinder reaction at the carbon atoms of the aromatic ring, thereby favoring the desired O-alkylation. Furthermore, methodologies that allow for the selective functionalization of one specific hydroxyl group in the presence of others in more complex polyphenolic structures will be of great importance.

Advanced Understanding of Reaction Mechanisms through High-Resolution Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing reaction conditions and improving yields. The O-alkylation of phenols, often a nucleophilic substitution reaction, can proceed through different pathways depending on the reactants and catalysts used.

The application of high-resolution analytical techniques will be instrumental in elucidating these mechanisms. In-situ spectroscopic methods, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, can provide real-time information on the formation of intermediates and byproducts. Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in modeling reaction pathways, predicting transition states, and understanding the electronic and steric factors that control the regioselectivity of the reaction. This detailed mechanistic insight will enable the rational design of more efficient and selective synthetic routes.

Exploration of Sustainable Catalytic Systems for Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods. For the synthesis of this compound, future research will emphasize the use of sustainable catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

This includes the development of reusable heterogeneous catalysts, such as zeolites or functionalized polymers, which can be easily separated from the reaction mixture and recycled. Biocatalysis, using enzymes to catalyze the desired transformation, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Furthermore, the use of greener reaction media, such as water or supercritical fluids, in place of volatile organic solvents, will be a key area of investigation. Photocatalysis, which utilizes light to drive chemical reactions, also presents a promising avenue for the sustainable synthesis of this class of compounds.

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning

Retrosynthesis software can predict potential synthetic routes by analyzing the target structure and suggesting precursor molecules and reaction types. Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of a reaction, including the expected yield and the regioselectivity of the O-alkylation of the substituted phenol. rsc.org This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources. Furthermore, AI can be used to optimize reaction conditions by exploring a vast parameter space to identify the optimal temperature, pressure, catalyst, and solvent for a given transformation.

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